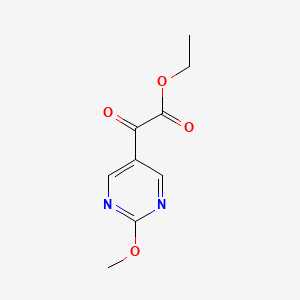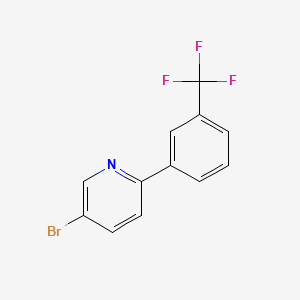![molecular formula C8H9NO B567880 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol CAS No. 1211578-28-7](/img/structure/B567880.png)
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
説明
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a heterocyclic compound with the molecular formula C8H9NO . It is a solid or semi-solid substance with a molecular weight of 135.17 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction is facilitated by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) which acts as both the reagent and the catalyst .Molecular Structure Analysis
The InChI code for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol is 1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol involves a series of reactions including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The resulting product undergoes aromatization of the dihydropyridine ring, apparently with atmospheric oxygen, to form the final product .Physical And Chemical Properties Analysis
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a solid or semi-solid substance . It has a molecular weight of 135.17 and is stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用
Synthesis of Analogues
- Scientific Field: Green Chemistry
- Application Summary: The compound is used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
- Methods of Application: The process involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .
- Results: The process achieved high yield and excellent chemoselectivity .
Multicomponent Synthesis
- Scientific Field: Heterocyclic Compounds
- Application Summary: The compound is used in the multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
- Methods of Application: The process involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
- Results: The process leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
Synthesis of Key Intermediate of Cefpirome
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is used in the synthesis of a key intermediate of cefpirome .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The process resulted in the successful synthesis of a key intermediate of cefpirome .
Designing New Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used in the design of new heterocyclic compounds of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives .
- Methods of Application: The process involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile .
- Results: The process leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives .
Inhibitor Films for Steel Alloy Corrosion
- Scientific Field: Materials Science
- Application Summary: The compound is used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs), which are applied as inhibitor films for steel alloy corrosion .
- Methods of Application: The process involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution as the reagent and the catalyst . The synthesized CAPD derivatives are then applied to the carbon steel surface .
- Results: The CAPD derivatives exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . The adsorption of CAPD derivatives on the carbon steel interface follows the Langmuir isotherm model, including physisorption and chemisorption .
Reactant/Reagent for Ruthenium-Mediated Dual Catalytic Reactions
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used as a reactant/reagent for ruthenium-mediated dual catalytic reactions of isoquinoline via C-H activation and dearomatization for isoquinolone .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The process resulted in the successful synthesis of isoquinolone .
Ruthenium-Mediated Dual Catalytic Reactions
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used as a reactant/reagent for ruthenium-mediated dual catalytic reactions of isoquinoline via C-H activation and dearomatization for isoquinolone .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The process resulted in the successful synthesis of isoquinolone .
Direct Oxidation of Substituted Benzylpyridines
- Scientific Field: Green Chemistry
- Application Summary: The compound is used in the direct oxidation of substituted benzylpyridines .
- Methods of Application: The process involves using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .
- Results: The catalytic system was also used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine in t-BuOH .
Safety And Hazards
将来の方向性
The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol derivatives have been employed as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium . They exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . This suggests potential applications in industries where corrosion is a significant concern.
特性
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-4-6-2-1-3-8(6)9-5-7/h4-5,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIUQNBKOIXVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704395 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol | |
CAS RN |
1211578-28-7 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



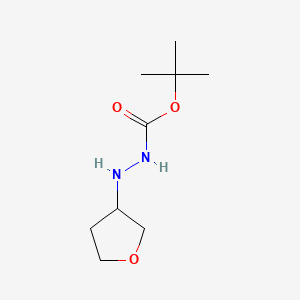

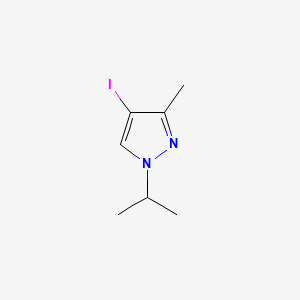
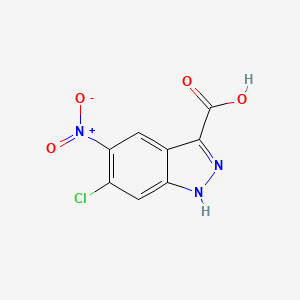
![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)
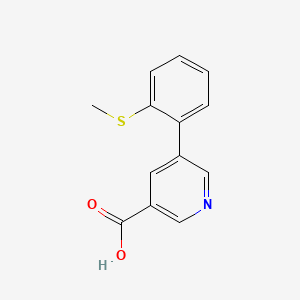
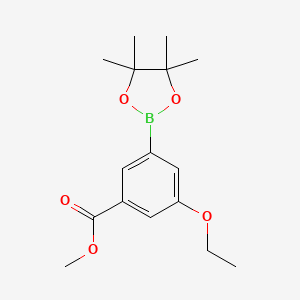
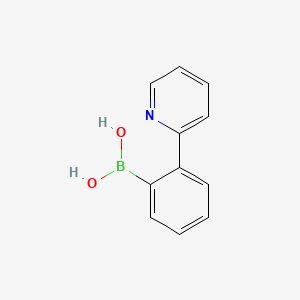
![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)



